molecular formula C2H2Cl2O3S B1594834 Chlorosulfonylacetyl chloride CAS No. 4025-77-8

Chlorosulfonylacetyl chloride

Cat. No. B1594834
Key on ui cas rn: 4025-77-8
M. Wt: 177.01 g/mol
InChI Key: MCFSNYMQISXQTF-UHFFFAOYSA-N
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Patent
US09265768B2

Procedure details

To a solution of 2-(chlorosulfonyl)acetyl chloride (1 g, 5.65 mmol) in dry Et2O (5 ml) cooled to 0° C., a solution of methanol (0.286 g, 6.21 mmol) in dry Et2O (1 ml) was added dropwise. After 15 minutes, the mixture was warmed to RT and stirred for 2 hours. The solvent was evaporated and the desired compound was obtained (1 g, 5.36 mmol, 95% yield) and used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.286 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2](CC(Cl)=O)(=[O:4])=[O:3].C[OH:10].[CH3:11][CH2:12][O:13][CH2:14]C>>[Cl:1][S:2]([CH2:11][C:12]([O:13][CH3:14])=[O:10])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClS(=O)(=O)CC(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0.286 g
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClS(=O)(=O)CC(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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